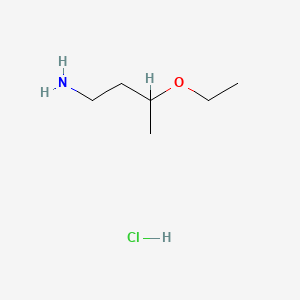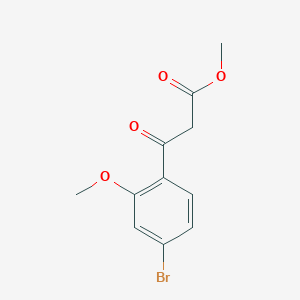
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(4-azido-2-methoxyphenyl)-3-oxopropanoate or 3-(4-thiocyanato-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-iodo-2-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
特性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC名 |
methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChIキー |
MDTFDBPRRPIVTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


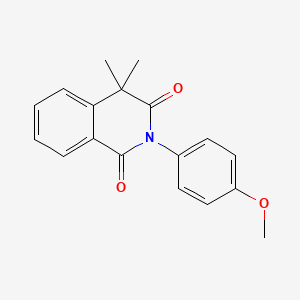

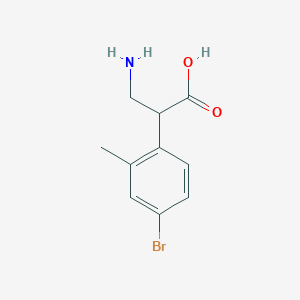
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
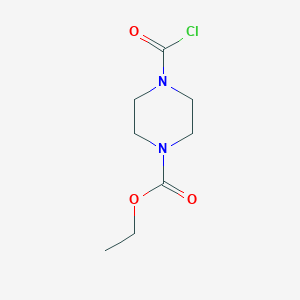



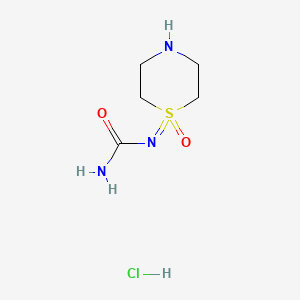

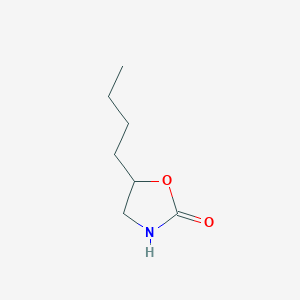
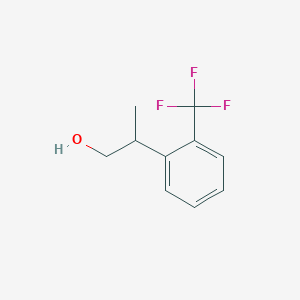
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
